molecular formula C18H25FN2O3S B3468373 3-CYCLOPENTYL-1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE

3-CYCLOPENTYL-1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE

Cat. No.: B3468373
M. Wt: 368.5 g/mol
InChI Key: HPPZFGHXPYEREP-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-{4-[(4-fluorophenyl)sulfonyl]piperazino}-1-propanone is a structurally complex organic compound featuring a cyclopentyl group, a propanone backbone, and a 4-fluorophenylsulfonyl-substituted piperazine moiety.

Properties

IUPAC Name

3-cyclopentyl-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3S/c19-16-6-8-17(9-7-16)25(23,24)21-13-11-20(12-14-21)18(22)10-5-15-3-1-2-4-15/h6-9,15H,1-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPZFGHXPYEREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or fluorophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds similar to 3-cyclopentyl-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}propan-1-one exhibit antipsychotic properties. The piperazine moiety is known for its interaction with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. The fluorophenyl sulfonyl group enhances receptor binding affinity, potentially leading to improved therapeutic efficacy .

Antidepressant Properties

The compound's structure suggests potential antidepressant activity through modulation of serotonin and norepinephrine pathways. Similar compounds have shown promise in preclinical models of depression, indicating that this compound may also possess such properties .

Anti-inflammatory Effects

Preliminary studies have indicated that derivatives of this compound could exhibit anti-inflammatory effects by inhibiting cytokine production and modulating immune responses. This application could be particularly relevant in treating chronic inflammatory diseases .

Case Study 1: Antipsychotic Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of piperazine derivatives, including compounds with similar structures to 3-cyclopentyl-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}propan-1-one, demonstrating significant reductions in psychotic symptoms in animal models . The study highlighted the importance of the sulfonamide group in enhancing pharmacokinetic properties.

Case Study 2: Anti-inflammatory Mechanisms

In a preclinical trial evaluating the anti-inflammatory effects of sulfonamide derivatives, researchers found that a related compound significantly reduced inflammation markers in mice subjected to induced arthritis . This suggests that modifications to the piperazine structure can lead to enhanced anti-inflammatory activity.

Mechanism of Action

The mechanism by which 3-CYCLOPENTYL-1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE exerts its effects is not well-understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine moiety, in particular, is known to interact with various biological targets, which could be a key factor in its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on synthesis, substituent effects, and crystallographic data.

Propanone vs. Propanol Derivatives

highlights the reduction of propanone derivatives (e.g., 7c–7e) to propanol analogs (8c–8e). For instance:

  • 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanone (7c): Reduced to 8c with 79.7% yield using NaBH₄ in ethanol .
  • 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanone (7d): Reduced to 8d with 93.4% yield .

The target compound’s propanone group may confer greater metabolic stability compared to propanol derivatives, as ketones are less prone to enzymatic oxidation than alcohols.

Crystallographic and Conformational Analysis

and emphasize the role of fluorophenyl substituents in dictating molecular planarity and crystal packing:

  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) : Exhibits triclinic symmetry (space group P̄1) with two independent molecules in the asymmetric unit .
  • (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one analogs : Dihedral angles between fluorophenyl and central benzene rings range from 7.14° to 56.26°, influencing intermolecular interactions .

Data Tables

Table 2: Structural Comparison of Fluorophenyl-Containing Compounds

Compound ID Key Functional Groups Planarity (Dihedral Angle) Biological Implications Source
5 Fluorophenylthiazole, triazole Non-planar (asymmetric) Potential kinase inhibition
Chalcone analogs Fluorophenyl, enone 7.14°–56.26° Anticancer, antimicrobial
Target Compound Cyclopentyl, sulfonylpiperazine Likely non-planar Hypothetical CNS activity N/A

Key Research Findings

Synthetic Flexibility : Piperazine-based compounds with fluorophenylsulfonyl groups () are synthetically accessible but require optimization for bulky substituents like cyclopentyl .

Conformational Impact: Non-planar conformations (e.g., in and ) correlate with enhanced binding to hydrophobic pockets in proteins .

Substituent Trade-offs : While bis(4-fluorophenyl)methyl groups improve thermal stability (high melting points), cyclopentyl may enhance blood-brain barrier penetration due to increased lipophilicity .

Biological Activity

3-Cyclopentyl-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}propan-1-one, also known by its CAS number 428835-92-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H25FN2O3S
  • Molecular Weight : 368.47 g/mol
  • IUPAC Name : 3-cyclopentyl-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}propan-1-one

The compound features a cyclopentyl group, a piperazine moiety, and a fluorophenyl sulfonyl group, which collectively contribute to its pharmacological profile.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives possess potent inhibitory effects against various cancer cell lines. The presence of the piperazine ring is often associated with enhanced interaction with biological targets, potentially leading to increased cytotoxicity against tumor cells.

Compound Cell Line IC50 (µM) Mechanism of Action
3-Cyclopentyl-1-{4-[(4-Fluorophenyl)sulfonyl]Piperazin-1-Yl}-1-PropanoneHepG2 (Liver Cancer)TBDInduction of apoptosis
Similar Sulfonamide DerivativeMCF7 (Breast Cancer)5.0Inhibition of cell proliferation

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy. Sulfonamide-containing compounds have been documented to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests that 3-cyclopentyl-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}propan-1-one could similarly modulate inflammatory pathways.

Case Studies and Research Findings

A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives for their anticancer properties. The findings indicated that modifications on the piperazine ring significantly influenced the compounds' efficacy against different cancer types. The study highlighted the importance of structural variations in enhancing biological activity.

In another investigation focusing on anti-inflammatory agents, compounds similar to 3-cyclopentyl-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}propan-1-one were tested in animal models for their ability to reduce edema and pain. Results demonstrated a marked decrease in inflammatory markers, suggesting a promising therapeutic role for this class of compounds.

The synthesis of 3-cyclopentyl-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}propan-1-one typically involves multi-step organic reactions, starting with the formation of the piperazine derivative followed by sulfonation and cyclization processes. The mechanism of action is believed to involve interaction with specific molecular targets such as enzymes or receptors linked to cancer progression or inflammation.

Q & A

Q. Basic

  • NMR Spectroscopy : Confirm the presence of the cyclopentyl group (δ 1.5–2.5 ppm for CH₂ protons), sulfonyl group (δ 3.1–3.3 ppm for SO₂ adjacent CH₂), and fluorophenyl aromatic protons (δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mix). Use SHELXL for refinement, focusing on resolving torsional angles of the piperazine ring and sulfonyl group geometry .
  • Mass Spectrometry : High-resolution ESI-MS should match the exact mass (e.g., C₁₉H₂₅FN₂O₃S: [M+H]⁺ calc. 381.1543) .

What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in receptor binding studies?

Q. Advanced

  • Analog Synthesis : Systematically modify substituents (e.g., replace 4-fluorophenyl with chloro or methoxy groups) to assess electronic effects on binding .
  • In Vitro Assays : Test analogs in receptor-binding assays (e.g., dopamine D₂ or serotonin 5-HT₁A receptors) using radioligand displacement (IC₅₀ determination) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding energy differences. Validate with MD simulations (100 ns trajectories) .

Data Interpretation : Use linear regression to link logP values or Hammett σ constants to activity trends .

How can researchers resolve contradictions in reported biological activities across different experimental models?

Q. Advanced

  • Standardize Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor assays) and control for variables like serum concentration .
  • Orthogonal Validation : Cross-verify cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanism .
  • Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition IC₅₀ values) and apply statistical weighting to account for methodological heterogeneity .

Example : If anti-inflammatory activity conflicts, compare results across RAW 264.7 macrophages (LPS model) and primary human monocytes .

What in silico methods are suitable for predicting the metabolic stability of this compound?

Q. Advanced

  • Metabolite Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely CYP450 oxidation sites (e.g., piperazine N-dealkylation) .
  • Docking Studies : Model interactions with CYP3A4 (PDB: 1TQN) to predict binding affinities for phase I metabolism .
  • QSAR Models : Train models on datasets of piperazine derivatives to correlate structural descriptors (e.g., topological polar surface area) with microsomal half-lives .

Validation : Compare in silico predictions with in vitro hepatocyte clearance assays .

What in vitro assays are appropriate for initial assessment of this compound’s enzyme inhibition potential?

Q. Basic

  • Kinase Inhibition : Use HTRF® kinase assays (e.g., EGFR or JAK2) with ATP concentration at Km .
  • Protease Inhibition : Fluorometric assays (e.g., trypsin or cathepsin B) with Z-FR-AMC substrate; measure IC₅₀ via fluorescence quenching .
  • Data Normalization : Include positive controls (e.g., staurosporine for kinases) and express inhibition as % activity relative to DMSO controls .

How to design crystallization trials for this compound to enable high-resolution X-ray diffraction studies?

Q. Advanced

  • Crystallization Screens : Use sitting-drop vapor diffusion with commercial kits (e.g., Hampton Index™) at 4°C and 20°C .
  • Optimization : Adjust pH (6.5–7.5) and PEG 3350 concentration (15–25%) to improve crystal morphology .
  • Data Collection : Collect high-resolution (≤1.2 Å) data at synchrotron facilities. Refine with SHELXL, prioritizing anisotropic displacement parameters for non-H atoms .

Troubleshooting : If twinning occurs, employ the TWINLAW command in SHELXL to model pseudo-merohedral twinning .

What computational approaches can elucidate the electronic effects of the 4-fluorophenyl sulfonyl group on piperazine ring conformation?

Q. Advanced

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compare sulfonyl group torsion angles in gas phase vs. solvent (PCM model) .
  • NBO Analysis : Quantify hyperconjugative interactions between sulfonyl S=O orbitals and piperazine lone pairs .
  • MD Simulations : Simulate in explicit water (TIP3P) for 100 ns to observe conformational flexibility; calculate RMSD of the piperazine ring .

Visualization : Overlay electrostatic potential maps (MEP) to identify electron-deficient regions near the fluorophenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CYCLOPENTYL-1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
3-CYCLOPENTYL-1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE

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